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Introduction

Mulberroside C is a phenolic glycoside isolated from the root bark of Morus alba L., commonly
known as white mulberry.[1][2] It belongs to the 2-arylbenzofuran class of natural products, a
group of compounds noted for their diverse biological activities.[2] As a bioactive constituent of
a plant with a long history in traditional medicine, Mulberroside C has attracted scientific
interest for its potential pharmacological effects, including antiviral and antiplatelet activities.
This document provides a detailed technical overview of the chemical structure,
stereochemistry, and analytical methodologies related to Mulberroside C.

Chemical Structure and Stereochemistry

Mulberroside C is a complex glycoside. Its structure consists of a polycyclic aglycone linked to
a pentose sugar moiety.

Aglycone Structure: The aglycone is a derivative of a 2-arylbenzofuran fused with a
dihydropyran ring system. Specifically, it is a (6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g]
[3]benzopyran-2-yl)phenol structure. This intricate scaffold features multiple aromatic and
heterocyclic rings with several hydroxyl and methyl substituents.

Glycosidic Moiety: The sugar unit attached to the aglycone is a D-xylopyranose.
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Glycosidic Linkage: The D-xylopyranose is linked to the aglycone's phenolic ring via an O-
glycosidic bond. The stereochemistry of this linkage is beta ([3), a common configuration for
naturally occurring glycosides. The full chemical name, reflecting this linkage, is
(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-
yl)phenoxy]oxane-3,4,5-triol.

Stereocenters: Mulberroside C possesses five defined stereocenters. Four are located on the
B-D-xylopyranoside ring, dictating its characteristic chair conformation. An additional chiral
center is present on the dihydropyran ring of the aglycone at the carbon bearing a hydroxyl
group. The specific stereochemistry is crucial for its molecular shape and biological

interactions.
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Figure 1: Structural relationship of Mulberroside C components.

Quantitative Data

The physicochemical and spectroscopic properties of Mulberroside C are summarized below
for reference and comparison.

Table 1: Physicochemical Properties of Mulberroside C
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Property Value Reference(s)
CAS Number 102841-43-0 [3][4]
Molecular Formula C24H2609 [1]
Molecular Weight 458.46 g/mol [1114]
Exact Mass 458.15768 g/mol
Appearance Solid Powder [1]
Solubility DMSO, Pyridine, Methanol, o
Ethanol
Purity >98% (Commercially available) [1]
Table 2: Spectroscopic Data for Mulberroside C
Technique Data Reference(s)

Mass Spectrometry (MS)

Adducts ([M+H]*, [M+Na]*,
etc.)Predicted Collision Cross
Section (CCS) values are

available in public databases.

Used for structural elucidation.

Complete assigned spectral

1H NMR ] ) ] [1]
data is not available in the
cited literature.
Used for structural elucidation.
Complete assigned spectral

13C NMR [1]

data is not available in the

cited literature.

Experimental Protocols

The isolation and structural characterization of Mulberroside C require a multi-step process

involving extraction, purification, and spectroscopic analysis.
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Protocol 1: Isolation and Purification from Morus alba

This protocol is a representative procedure synthesized from common phytochemical isolation
methodologies.

o Plant Material Preparation:

o Obtain dried root barks of Morus alba L..

o Grind the material into a coarse powder to increase the surface area for extraction.
» Extraction:

o Macerate or ultrasonicate the powdered plant material with 70-80% aqueous ethanol at a
1:10 (w/v) ratio.

o Perform the extraction for 2-12 hours. Repeat the process twice to ensure exhaustive
extraction.

o Combine the ethanolic extracts and concentrate under reduced pressure using a rotary
evaporator to yield a crude extract.

e Solvent Partitioning (Fractionation):
o Suspend the crude extract in distilled water.
o Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

» First, partition against n-hexane to remove nonpolar constituents like fats and
chlorophyll.

» Next, partition the aqueous layer against ethyl acetate. Mulberroside C and other
moderately polar compounds will move to the ethyl acetate fraction.

» Finally, partition the remaining aqueous layer with n-butanol.
o Concentrate the ethyl acetate fraction, which is typically enriched with Mulberroside C.

o Chromatographic Purification:
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o Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to
silica gel column chromatography. Elute with a gradient of chloroform-methanol or a
similar solvent system.

o Size-Exclusion Chromatography: Further purify the fractions containing Mulberroside C
using a Sephadex LH-20 column, eluting with methanol, to separate compounds based on
size.

o Reversed-Phase Chromatography: The final purification step often involves a reversed-
phase C18 (ODS) column, eluting with a methanol-water or acetonitrile-water gradient.
This step is highly effective for isolating pure Mulberroside C.

e Purity Assessment:

o Analyze the purified compound using High-Performance Liquid Chromatography (HPLC)
to confirm its purity (typically >98%).
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Figure 2: General workflow for the isolation of Mulberroside C.
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Protocol 2: Structural Elucidation

The definitive structure of an isolated compound is determined using a combination of

spectroscopic technigues.
e Mass Spectrometry (MS):

o Perform High-Resolution Mass Spectrometry (HR-MS), typically with an Electrospray
lonization (ESI) source, to determine the exact mass of the molecular ion.

o Calculate the molecular formula from the exact mass.

o Analyze the fragmentation pattern (MS/MS) to identify characteristic losses, such as the
xylopyranose unit, which helps confirm the glycosidic nature of the molecule.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-des, Methanol-
da).

o Acquire a *H NMR spectrum to identify the number and types of protons (aromatic,
aliphatic, hydroxyl, anomeric). Coupling constants (J-values) provide information about
proton connectivity.

o Acquire a 3C NMR spectrum, often along with a Distortionless Enhancement by
Polarization Transfer (DEPT) experiment, to determine the number and types of carbon
atoms (CHs, CHz, CH, C).

o Acquire 2D NMR spectra to establish the final structure:

» COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the same
spin system (e.g., within the xylose ring).

» HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their
directly attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds. This is critical for connecting the aglycone
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fragments and linking the xylose unit to the aglycone at the correct position.

o Data Interpretation:

o Integrate all spectroscopic data to assemble the planar structure.

o Determine the relative stereochemistry using coupling constants and Nuclear Overhauser
Effect (NOE) experiments.

o Confirm the absolute stereochemistry by comparing data with known compounds, through
chemical derivatization, or by advanced chiroptical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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